3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile
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Overview
Description
3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an imine group and a dipropanenitrile moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile typically involves the reaction of 3-methylbenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: Reduction of the imine group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted nitriles and imines.
Scientific Research Applications
3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(4-{(E)-[(3-Chlorophenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile
- 3,3’-[(4-{(E)-[(3-Methoxyphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile
Uniqueness
3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
500021-43-2 |
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Molecular Formula |
C20H20N4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(3-methylphenyl)iminomethyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H20N4/c1-17-5-2-6-19(15-17)23-16-18-7-9-20(10-8-18)24(13-3-11-21)14-4-12-22/h2,5-10,15-16H,3-4,13-14H2,1H3 |
InChI Key |
QJAYUQDWDLRSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N(CCC#N)CCC#N |
Origin of Product |
United States |
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